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Compound of Interest

Compound Name: Tiglic acid

Cat. No.: B080960 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the anti-inflammatory activity of novel hydroxylated tiglic acid
derivatives. The structure-activity relationship (SAR) is explored, supported by experimental

data and detailed protocols, to inform future drug discovery efforts.

A recent study by Wang et al. has shed light on the anti-inflammatory potential of a series of

hydroxylated tiglic acid derivatives isolated from the stems and branches of Enkianthus

chinensis. This research provides valuable quantitative data on the inhibitory effects of these

compounds on nitric oxide (NO) production, a key mediator in the inflammatory process. This

guide summarizes these findings to facilitate a comparative analysis of these novel

compounds.

Comparative Anti-inflammatory Activity
The anti-inflammatory activity of 14 isolated compounds, including 11 new hydroxylated tiglic
acid derivatives, was assessed by measuring their ability to inhibit nitric oxide (NO) production

in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages. The half-maximal

inhibitory concentration (IC50) values are presented in the table below, offering a clear

comparison of their potency.
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Compound Number
Compound
Name/Structure

IC50 (μM) for NO
Production Inhibition

1
(2'E)-2-(1'-hydroxyethyl)acrylic

acid
> 100

2

(2'E)-2-(1'-hydroxy-1'-

methoxycarbonylethyl)acrylic

acid

> 100

3

(2'E)-2-methyl-4-((3R,4R)-3,4-

dihydroxy-5-

oxotetrahydrofuran-2-yl)but-2-

enoic acid

2.9

4

(2'E)-2-methyl-4-((2R,3R)-2,3-

dihydroxy-4-

oxotetrahydrofuran-2-yl)but-2-

enoic acid

15.6

5

(2'E)-2-methyl-4-((2S,3R)-2,3-

dihydroxy-4-

oxotetrahydrofuran-2-yl)but-2-

enoic acid

8.7

6

(2'E)-2-methyl-4-((2R,3S)-2,3-

dihydroxy-4-

oxotetrahydrofuran-2-yl)but-2-

enoic acid

22.4

7

(2'E)-2-methyl-4-((2R)-2-

hydroxy-4-oxotetrahydrofuran-

2-yl)but-2-enoic acid

> 50

8

(2'E)-2-methyl-4-((2S)-2-

hydroxy-4-oxotetrahydrofuran-

2-yl)but-2-enoic acid

> 50

9 (2'E)-2-methyl-4-((3S,4R)-3,4-

dihydroxy-5-

10.3
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oxotetrahydrofuran-2-yl)but-2-

enoic acid

10

(2'E)-2-methyl-4-((3R,4S)-3,4-

dihydroxy-5-

oxotetrahydrofuran-2-yl)but-2-

enoic acid

12.1

11

(2'E)-2-methyl-4-((2S,3S)-2,3-

dihydroxy-4-

oxotetrahydrofuran-2-yl)but-2-

enoic acid

18.9

12

(2'E)-2-methyl-4-((3S,4S)-3,4-

dihydroxy-5-

oxotetrahydrofuran-2-yl)but-2-

enoic acid

1.2

13

(2'E)-2-methyl-4-((2R,3'S)-2-

hydroxy-3'-methoxycarbonyl-

4'-oxotetrahydrofuran-2-yl)but-

2-enoic acid

> 50

14 Known Compound > 50

Structure-Activity Relationship Analysis
The data reveals significant variations in anti-inflammatory activity based on the hydroxylation

and stereochemistry of the tetrahydrofuran ring attached to the tiglic acid scaffold.

Potent Activity: Compounds 3 and 12 demonstrated the most potent inhibitory effects on NO

production, with IC50 values of 2.9 μM and 1.2 μM, respectively.[1] This suggests that

specific stereochemical arrangements of the hydroxyl groups on the tetrahydrofuran ring are

crucial for high activity.

Moderate Activity: Compounds 4, 5, 9, 10, and 11 exhibited moderate activity, with IC50

values ranging from 8.7 to 22.4 μM.
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Weak or Inactive Compounds: The ethacrylic acid derivatives (1 and 2) and several other

tiglic acid derivatives (7, 8, 13, and 14) showed weak or no activity at the tested

concentrations.

These findings indicate that both the presence and the stereochemistry of the dihydroxy motif

on the furanone ring system are critical determinants of the anti-inflammatory activity of these

tiglic acid derivatives.

Experimental Protocols
Anti-inflammatory Activity Assay (Nitric Oxide
Production Inhibition)
Cell Culture and Treatment: Mouse peritoneal macrophages were collected from the peritoneal

cavity of Kunming mice. The cells were cultured in RPMI-1640 medium supplemented with

10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. For the

experiment, macrophages were seeded in 96-well plates at a density of 1 × 10^5 cells/well and

allowed to adhere for 24 hours. The cells were then pre-treated with various concentrations of

the test compounds for 1 hour before being stimulated with 1 μg/mL of lipopolysaccharide

(LPS) for an additional 24 hours.

Nitric Oxide Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture

supernatants was measured as an indicator of NO production using the Griess reagent. Briefly,

50 μL of the cell culture supernatant was mixed with 50 μL of Griess reagent I (1%

sulfanilamide in 5% phosphoric acid) and 50 μL of Griess reagent II (0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a

microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

The IC50 value for each compound was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow
The production of nitric oxide in macrophages stimulated by LPS is primarily mediated by the

inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is regulated by the

transcription factor NF-κB. The following diagram illustrates the simplified signaling pathway

leading to NO production and the experimental workflow for assessing the anti-inflammatory

activity of the tiglic acid derivatives.
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Caption: Signaling pathway of LPS-induced NO production and the experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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